(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine
Beschreibung
The compound "(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine" is a heterocyclic amine featuring a 4,5-dihydroisoxazole core fused to a biphenyl moiety. The methanamine side chain enhances solubility and provides a reactive site for derivatization or biological interactions.
Eigenschaften
IUPAC Name |
[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-11-15-10-16(18-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHPXMVPJWQYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Construction of the Dihydroisoxazole Ring: The dihydroisoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Oxides, ketones
Reduction: Reduced derivatives
Substitution: Substituted amines
Wissenschaftliche Forschungsanwendungen
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- 4,5-Dihydroisoxazole vs. Pyrazoline: The target compound’s dihydroisoxazole ring differs from pyrazoline derivatives (e.g., ’s pyrazole-dioxane monosolvate) in electronic and conformational properties. Example: Pyrazolines in exhibit analgesic properties linked to their ability to interact with biological targets via hydrogen bonding and π-π stacking . The dihydroisoxazole’s oxygen may instead engage in dipole interactions or serve as a hydrogen-bond acceptor.
Oxadiazole Derivatives :
describes "[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine," which shares a methanamine group but replaces the dihydroisoxazole with a 1,2,4-oxadiazole. Oxadiazoles are more rigid and planar, often enhancing binding affinity in enzyme inhibition studies .
Substituent Effects
- Biphenyl vs. Aryl Groups :
The biphenyl substituent in the target compound provides extended π-conjugation compared to simpler aryl groups (e.g., 4-hydroxyphenyl in ). This may enhance binding to hydrophobic pockets in proteins, as seen in carbonic anhydrase inhibitors () . - Methanamine Side Chain :
The methanamine group is a common feature in and . Its primary amine allows for salt formation (improving solubility) and covalent modification, critical in prodrug design .
Pharmacological and Physicochemical Properties
Computational Insights
emphasizes computational methods (e.g., B3LYP, HF) for predicting properties like Mulliken charges and HOMO-LUMO gaps. For the target compound, similar studies could reveal charge distribution at the methanamine nitrogen or biphenyl ring, influencing reactivity and binding .
Data Table: Key Comparative Features
Biologische Aktivität
(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine, with the chemical formula and CAS number 64164803, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.31 g/mol |
| IUPAC Name | (3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine |
| CAS Number | 64164803 |
Synthesis
The synthesis of (3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves cycloaddition reactions. One common method includes the reaction of nitrile oxides with alkenes under controlled conditions. This process is often facilitated by bases such as triethylamine and solvents like dichloromethane at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group present in its structure can form hydrogen bonds with enzymes or receptors, potentially influencing their activity. Additionally, the isoxazole ring may engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
Biological Activity
Research indicates that (3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in metabolic pathways, which could be significant for drug development targeting specific diseases.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
Antimicrobial Activity
A study conducted on the antimicrobial effects of (3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine demonstrated its efficacy against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics .
Enzyme Interaction Studies
Research involving enzyme assays indicated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it inhibited the activity of cytochrome P450 enzymes at micromolar concentrations .
Neuroprotective Studies
In vitro studies using neuronal cell lines showed that (3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine could reduce oxidative stress-induced cell death. This suggests potential applications in developing therapies for conditions like Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
